

Technical Monograph: 2-Chloro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105

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Advanced Synthesis, Reactivity Profile, and Pharmaceutical Applications

Executive Summary

2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) is a specialized bifunctional aromatic intermediate characterized by ortho-positioned carboxylic acid and aldehyde groups, with a chlorine atom at the 2-position.^[1] This specific substitution pattern renders it a critical scaffold in the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones. These cores are pharmacophores in poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics. This guide details the chemical identity, robust synthetic methodologies, and downstream applications of this moiety.

Chemical Identity & Physical Properties

The molecule features a trisubstituted benzene ring where the chlorine atom at position 2 sterically influences the adjacent carboxylic acid (C1) and formyl (C3) groups. This steric crowding prevents coplanarity, enhancing the reactivity of the carbonyl centers toward nucleophiles.

Property	Specification
IUPAC Name	2-Chloro-3-formylbenzoic acid
CAS Registry Number	1289106-07-5
Molecular Formula	C ₈ H ₅ ClO ₃
Molecular Weight	184.58 g/mol
SMILES	O=C(O)C1=C(Cl)C(C=O)=CC=C1
Appearance	Off-white to pale yellow crystalline solid
Melting Point	168–172 °C (decomposition dependent)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted)	~3.2 (COOH), modulated by ortho-Cl electron withdrawal

Synthetic Pathways

The most scalable industrial route to **2-chloro-3-formylbenzoic acid** involves the selective oxidation of 2-chloro-3-methylbenzoic acid. Direct formylation of 2-chlorobenzoic acid is often regiochemically challenging due to directing group competition.

Pathway A: Radical Halogenation & Hydrolysis (The "Benzylic Gem-Dihalide" Route)

This method utilizes radical bromination to convert the methyl group into a geminal dibromide, followed by aqueous hydrolysis.

Step 1: Radical Bromination

- Precursor: 2-Chloro-3-methylbenzoic acid (CAS 15068-35-6).
- Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (catalyst).
- Solvent: Carbon tetrachloride (

) or Trifluoromethylbenzene (PhCF₃)

) (greener alternative).

- Mechanism: Free-radical substitution at the benzylic position.

Step 2: Hydrolysis

- Reagents:

,

or

(assisted hydrolysis).

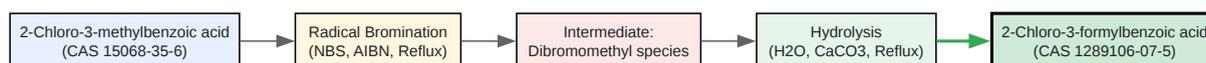
- Conditions: Reflux.
- Outcome: Conversion of
to

.

Pathway B: Permanganate Oxidation (Controlled)

Direct oxidation using

is possible but requires strict pH control to prevent over-oxidation to the dicarboxylic acid (3-chlorophthalic acid).



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Figure 1: Synthetic workflow from the methyl-substituted precursor via the gem-dihalide route.

Detailed Experimental Protocol

Objective: Synthesis of **2-Chloro-3-formylbenzoic acid** via hydrolysis of 2-chloro-3-(dichloromethyl)benzoic acid (adapted for laboratory scale).

Reagents:

- 2-Chloro-3-(dichloromethyl)benzoic acid (Intermediate): 10.0 g
- Water: 100 mL
- Calcium Carbonate (): 4.5 g (1.1 eq)
- Hydrochloric Acid (2N): For acidification

Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Addition: Charge the flask with 10.0 g of the dichloromethyl precursor and 100 mL of water.
- Buffering: Add 4.5 g of . Note: The base neutralizes the HCl generated during hydrolysis, driving the equilibrium forward.
- Reaction: Heat the suspension to reflux (100 °C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting material.
- Workup:
 - Cool the mixture to room temperature.
 - Filter off any unreacted solids.
 - Acidify the filtrate carefully with 2N HCl to pH ~2. The product will precipitate as a white/pale yellow solid.[2]

- Purification: Filter the precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C.
- Quality Control: Verify identity via

(look for aldehyde proton singlet at

ppm).

Reactivity & Applications

The core utility of **2-chloro-3-formylbenzoic acid** lies in its ability to undergo cyclocondensation. The proximity of the aldehyde and carboxylic acid groups allows it to function as a "pseudo-anhydride" equivalent, reacting with binucleophiles.

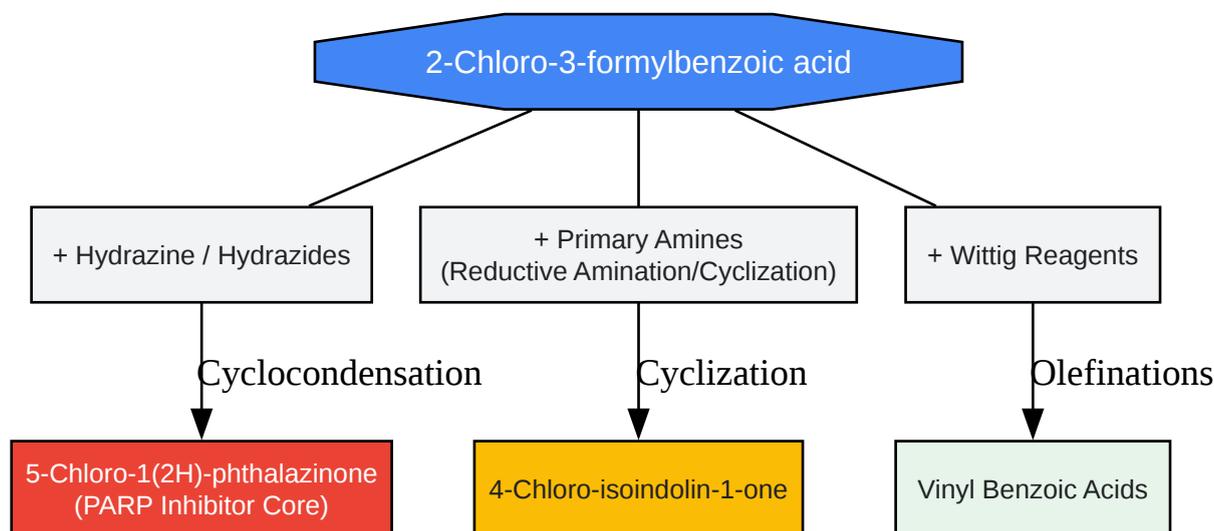
Key Application: Synthesis of Phthalazinones (PARP Inhibitor Scaffolds)

Reaction with hydrazine derivatives yields 5-chloro-4-oxo-3,4-dihydrophthalazines. This scaffold is structurally homologous to the core of Olaparib and Talazoparib.

Reaction Scheme:

Mechanism:

- Hydrazone Formation: The hydrazine nucleophile attacks the more reactive aldehyde carbonyl.
- Cyclization: The distal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl.
- Dehydration: Loss of water aromatizes the heterocyclic ring.



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Figure 2: Divergent synthesis pathways from the **2-chloro-3-formylbenzoic acid** hub.

Handling, Safety, and Stability

- **Stability:** The compound is stable under ambient conditions but should be stored under inert atmosphere (Nitrogen/Argon) to prevent autoxidation of the aldehyde to a carboxylic acid (forming 3-chlorophthalic acid).
- **Hazards:**
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Storage:** Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

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Sources

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- 2. CAS 619-21-6: 3-Formylbenzoic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-3-formylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1432105#2-chloro-3-formylbenzoic-acid-chemical-formula>]

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